molecular formula C6H10O4 B14650293 3,3-Dihydroxyoxepan-2-one CAS No. 54006-79-0

3,3-Dihydroxyoxepan-2-one

Cat. No.: B14650293
CAS No.: 54006-79-0
M. Wt: 146.14 g/mol
InChI Key: VDHWOHDSOHPGPC-UHFFFAOYSA-N
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Description

3,3-Dihydroxyoxepan-2-one: is an organic compound belonging to the class of oxepanones It is characterized by the presence of two hydroxyl groups at the 3rd position and a lactone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dihydroxyoxepan-2-one typically involves the ring-opening polymerization of ε-caprolactone followed by selective hydroxylation. The reaction conditions often include the use of catalysts such as stannous octoate and controlled temperature settings to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the polymerization of ε-caprolactone in the presence of a suitable catalyst. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dihydroxyoxepan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The lactone ring can be reduced to form diols.

    Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

3,3-Dihydroxyoxepan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of biodegradable polymers.

    Biology: Employed in the development of drug delivery systems due to its biocompatibility.

    Medicine: Investigated for its potential in tissue engineering and regenerative medicine.

    Industry: Utilized in the production of high-performance materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of 3,3-Dihydroxyoxepan-2-one involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The compound’s ability to undergo polymerization also plays a crucial role in its applications in material science.

Comparison with Similar Compounds

    ε-Caprolactone: A precursor in the synthesis of 3,3-Dihydroxyoxepan-2-one.

    3,3-Dihydroxybutan-2-one: Shares similar hydroxylation patterns but differs in ring structure.

Uniqueness: this compound is unique due to its specific ring structure and the presence of two hydroxyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized polymers and biomedical applications.

Properties

CAS No.

54006-79-0

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

3,3-dihydroxyoxepan-2-one

InChI

InChI=1S/C6H10O4/c7-5-6(8,9)3-1-2-4-10-5/h8-9H,1-4H2

InChI Key

VDHWOHDSOHPGPC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(=O)C(C1)(O)O

Origin of Product

United States

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